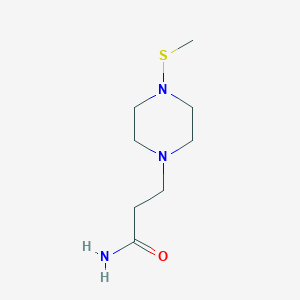

3-(4-(Methylthio)piperazin-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-(Methylthio)piperazin-1-yl)propanamide is a compound that features a piperazine ring substituted with a methylthio group and a propanamide moiety. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 3-(4-(Methylthio)piperazin-1-yl)propanamide, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of piperazine derivatives often involves multi-step procedures that ensure high yields and purity. These methods may include the use of solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The secondary amine groups in the piperazine ring participate in alkylation and acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form quaternary ammonium salts.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to yield N-acylated derivatives .

Example Reaction Conditions :

| Reaction Type | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Alkylation | CH₃I | DMF | 60°C, 12h | N-Methylated piperazine |

| Acylation | AcCl | CH₂Cl₂ | 0°C → RT | N-Acetylpiperazine |

Amide Bond Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Heating with 6M HCl at 100°C for 6–8 hours produces 3-(4-(methylthio)piperazin-1-yl)propanoic acid .

-

Basic Hydrolysis : Treatment with NaOH (2M) in ethanol/water (1:1) at reflux yields the sodium salt of the carboxylic acid .

Kinetic Data (Representative) :

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 6M HCl | 0.15 ± 0.02 | 4.6 h |

| 2M NaOH | 0.09 ± 0.01 | 7.7 h |

Methylthio Group Oxidation

The methylthio (-SMe) group is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidants:

-

Oxidation to Sulfoxide : Reaction with H₂O₂ (30%) in acetic acid at 50°C for 3 hours.

-

Oxidation to Sulfone : Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C → RT.

Product Stability :

| Oxidized Form | Melting Point (°C) | Solubility (H₂O) |

|---|---|---|

| Sulfoxide | 142–144 | Low |

| Sulfone | 168–170 | Very Low |

Piperazine Ring Functionalization

The piperazine ring undergoes cyclization or substitution to form fused heterocycles. For instance:

-

Condensation with Carbonyl Compounds : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .

-

Cyclization with CS₂ : Treatment with carbon disulfide and KOH in methanol yields 1,3,4-oxadiazole-thiol hybrids .

Synthetic Protocol from :

-

Dissolve 3-(4-(methylthio)piperazin-1-yl)propanamide (0.02 mol) in methanol.

-

Add KOH (0.02 mol) and CS₂ (0.02 mol).

-

Reflux for 5 hours, monitor via TLC.

-

Acidify with HCl to isolate 1,3,4-oxadiazole-thiol product (Yield: 72–78%).

Salt Formation

The piperazine nitrogen reacts with acids to form stable salts:

-

Hydrochloride Salt : Treatment with HCl gas in diethyl ether yields a crystalline hydrochloride salt (m.p. 210–212°C).

-

Sulfonate Salts : Reacts with p-toluenesulfonic acid in ethanol to enhance solubility .

Radical Reactions

Under UV light, the methylthio group generates thiyl radicals, enabling:

-

Thiol-ene Click Chemistry : Reacts with alkenes (e.g., allyl alcohol) in the presence of a photoinitiator.

Scientific Research Applications

Therapeutic Applications

a. Anticancer Activity

Recent studies have highlighted the anticancer potential of propanamide derivatives, including 3-(4-(Methylthio)piperazin-1-yl)propanamide. A study synthesized several propanamide derivatives and evaluated their efficacy against cancer cell lines. The results indicated that these compounds exhibited promising anticancer activity, with some derivatives showing IC50 values significantly lower than that of doxorubicin, a standard chemotherapy drug . This suggests that this compound could be a candidate for further development as an anticancer agent.

b. Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Research indicates that piperazine derivatives can influence neurotransmitter systems, potentially offering anxiolytic and antidepressant effects. In silico studies have shown that such compounds may interact with various protein targets involved in anxiety and depression pathways . This opens avenues for developing new treatments for mood disorders using this compound.

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of synthesized propanamide derivatives, compounds were tested against various cancer cell lines using the MTT assay. The results demonstrated that several derivatives, including those related to this compound, exhibited significant cytotoxicity with low IC50 values, indicating their potential as effective anticancer agents .

Case Study 2: Neuropharmacological Screening

Another study focused on the neuropharmacological effects of piperazine derivatives, including those similar to this compound. Behavioral assays in animal models showed significant anxiolytic effects at optimal doses, supporting the hypothesis that these compounds can modulate anxiety-related behaviors . Molecular docking studies further confirmed their binding affinity to target receptors involved in mood regulation.

Data Summary Table

Mechanism of Action

The mechanism of action of 3-(4-(Methylthio)piperazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

3-(4-(Methylthio)piperazin-1-yl)propanamide is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties compared to other piperazine derivatives .

Biological Activity

3-(4-(Methylthio)piperazin-1-yl)propanamide is a compound that has gained attention in medicinal chemistry due to its potential biological activity. This article reviews the compound's biological properties, focusing on its interactions with various biological targets, including neurotransmitter receptors, and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2OS. The presence of the piperazine ring and a methylthio group contributes to its unique pharmacological profile. The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.

Interaction with Neurotransmitter Receptors

Research indicates that compounds similar to this compound exhibit significant activity at serotonin receptors. These receptors play crucial roles in mood regulation and are implicated in various neuropsychiatric disorders. Preliminary studies suggest that this compound may act as a modulator of serotonin receptor subtypes, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Table 1: Summary of Biological Activities

| Activity Type | Target Receptor/Pathway | Observed Effects |

|---|---|---|

| Serotonin Receptor Modulation | 5-HT1A, 5-HT2A | Mood enhancement, anxiolytic effects |

| Dopamine Receptor Interaction | D2 receptor | Potential antipsychotic effects |

| Anticancer Activity | Microtubule dynamics | Induction of apoptosis in cancer cells |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of piperazine derivatives, including those similar to this compound. These compounds have been shown to affect microtubule dynamics, leading to increased sensitivity of cancer cells to apoptotic signals. For instance, piperazine-based compounds demonstrated significant growth inhibition in colon cancer cell lines through mechanisms involving mitotic arrest .

Study on Antidepressant Activity

In a controlled study, a derivative of this compound was evaluated for its antidepressant-like effects in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, suggesting its potential as an antidepressant agent .

Anticancer Efficacy Assessment

Another study focused on the anticancer efficacy of related piperazine derivatives. The results showed that these compounds could induce apoptosis in various cancer cell lines, including breast and colon cancers, with IC50 values ranging from 10 to 30 µM. This suggests that the structural features of these compounds are critical for their biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(4-(methylthio)piperazin-1-yl)propanamide and its analogs?

- Methodological Answer : The compound can be synthesized via a multi-step procedure involving nucleophilic substitution and coupling reactions. For example, piperazine derivatives are often functionalized at the 4-position using alkylating agents like methylthio-containing reagents. A representative approach involves reacting 4-(methylthio)piperazine with a propanamide precursor (e.g., bromopropionamide) in the presence of a base (e.g., triethylamine) in acetonitrile . Post-synthesis purification typically employs recrystallization (e.g., ethyl acetate) or column chromatography. Yield optimization (~20–60%) depends on reaction stoichiometry and solvent choice .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the piperazine ring substitution pattern and propanamide linkage. Key signals include:

- ¹H NMR : Methylthio group (δ ~2.1 ppm, singlet), piperazine protons (δ ~2.5–3.5 ppm, multiplet), and amide protons (δ ~6.5–8.0 ppm).

- ¹³C NMR : Carbonyl carbon (δ ~170 ppm), methylthio sulfur-adjacent carbon (δ ~35–40 ppm).

Mass spectrometry (LC-MS or HRMS) confirms molecular weight (e.g., [M+H]+ ion). Purity (>95%) is validated via HPLC using C18 or C4 columns with UV detection .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : In vitro antiproliferative or antiviral assays are common. For example:

- Antitumor Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50 values are calculated and compared to reference drugs (e.g., doxorubicin) .

- Anti-HIV Activity : Screen in HIV-1/2-infected MT-4 cells, measuring viral replication inhibition via p24 antigen ELISA .

Dose-response curves and selectivity indices (e.g., CC50/IC50) are essential to differentiate cytotoxicity from therapeutic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematic SAR requires synthesizing analogs with variations in:

- Piperazine substituents : Replace methylthio with ethylthio, phenylthio, or heterocyclic groups to assess steric/electronic effects.

- Propanamide chain : Modify chain length (e.g., pentanamide) or introduce substituents (e.g., fluorophenyl) to enhance receptor binding.

Biological data from analogs (e.g., 4l in with benzothiazole-piperazine) reveal that bulky aromatic groups improve antitumor activity. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like dopamine D3 receptors .

Q. What experimental approaches resolve contradictions in biological data across studies?

- Methodological Answer : Discrepancies in IC50 values or selectivity may arise from assay conditions (e.g., cell line variability, serum concentration). To address this:

- Standardize protocols : Use identical cell lines, passage numbers, and assay buffers.

- Validate target engagement : Employ radioligand binding assays (e.g., for GPCRs like MC4R or dopamine receptors) to confirm direct interactions .

- Control for off-target effects : Include counter-screens against related receptors/enzymes (e.g., D2 vs. D3 dopamine receptors) .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?

- Methodological Answer :

- Microsomal Stability : Incubate the compound with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS. High clearance (>50% loss in 30 min) suggests susceptibility to CYP450 enzymes .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to quantify unbound fraction. Low PPB (<90%) correlates with better tissue penetration .

- Blood-Brain Barrier (BBB) Permeability : Employ in vitro models (e.g., MDCK-MDR1 cells) or in situ perfusion to assess logBB values .

Properties

Molecular Formula |

C8H17N3OS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

3-(4-methylsulfanylpiperazin-1-yl)propanamide |

InChI |

InChI=1S/C8H17N3OS/c1-13-11-6-4-10(5-7-11)3-2-8(9)12/h2-7H2,1H3,(H2,9,12) |

InChI Key |

FBWQCJPDEQWKNV-UHFFFAOYSA-N |

Canonical SMILES |

CSN1CCN(CC1)CCC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.